molecular formula C10H12N2O2 B11904483 3-(Phenylamino)oxetane-3-carboxamide

3-(Phenylamino)oxetane-3-carboxamide

Cat. No.: B11904483
M. Wt: 192.21 g/mol
InChI Key: KFHGNYKVBNLVFX-UHFFFAOYSA-N
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Description

3-(Phenylamino)oxetane-3-carboxamide is a compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and a phenylamino group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of an appropriate precursor, such as an epoxide, under acidic or basic conditions . The phenylamino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for 3-(Phenylamino)oxetane-3-carboxamide may involve the use of catalytic processes to enhance yield and selectivity. Amidation reactions, where a carboxylic acid is converted to an amide using an amine, are commonly employed . Catalysts such as carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylamino)oxetane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-3-carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Phenylamino)oxetane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenylamino)oxetane-3-carboxamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylamino)oxetane-3-carboxylic acid
  • 3-(Phenylamino)oxetane-3-methanol
  • 3-(Phenylamino)oxetane-3-thiol

Uniqueness

3-(Phenylamino)oxetane-3-carboxamide is unique due to its specific combination of an oxetane ring and a phenylamino group. This combination imparts distinct physicochemical properties, such as stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-anilinooxetane-3-carboxamide

InChI

InChI=1S/C10H12N2O2/c11-9(13)10(6-14-7-10)12-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,11,13)

InChI Key

KFHGNYKVBNLVFX-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(=O)N)NC2=CC=CC=C2

Origin of Product

United States

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